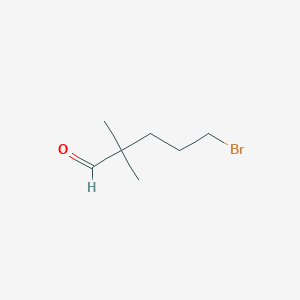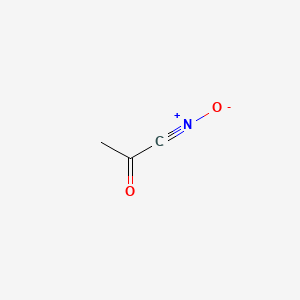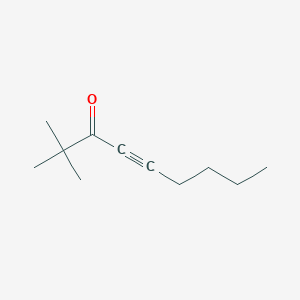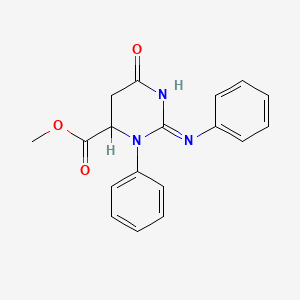
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate typically involves the reaction of aniline with ethyl acetoacetate and urea under acidic conditions. The reaction proceeds through a multi-step process, including the formation of an intermediate enamine, which then cyclizes to form the dihydropyrimidine ring. The final product is obtained after esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs.
化学反応の分析
Types of Reactions
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-anilino-6-oxo-3-phenyl-4,5-dihydropyrimidine-4-carboxylate is unique due to the presence of both an anilino group and a phenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
55124-78-2 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
methyl 6-oxo-3-phenyl-2-phenylimino-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c1-24-17(23)15-12-16(22)20-18(19-13-8-4-2-5-9-13)21(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20,22) |
InChIキー |
BCRFFLBZESXCGO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


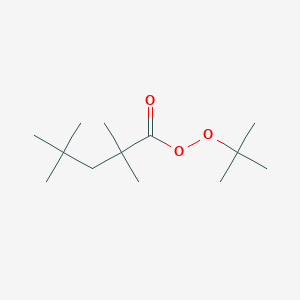

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

